

In Vitro Activity of MC180295 on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of **MC180295**, a novel aminothiazole compound, against various cancer cell lines. The data and protocols presented herein are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.

Executive Summary

MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It has demonstrated significant anti-proliferative effects across a range of cancer cell lines, with particular efficacy noted in Epstein-Barr Virus-Associated Gastric Carcinoma (EBVaGC). The primary mechanism of action involves the suppression of DNA repair and cell cycle progression, leading to growth arrest and apoptosis. This document outlines the quantitative effects of MC180295, details the experimental methodologies used to ascertain these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of **MC180295** has been quantified through various assays, including measurements of cell viability, cell cycle distribution, and gene expression.

Cell Viability and IC50 Values

MC180295 exhibits broad anti-cancer activity. A study across 46 different cancer cell lines, encompassing six distinct malignancies, revealed a median IC50 of 171 nM. The compound is particularly potent against AML cell lines with MLL translocations. As a selective CDK9 inhibitor, its IC50 for CDK9/cyclin T is in the range of 3-12 nM.

While specific IC50 values for the EBVaGC cell lines YCCEL1 and SNU719 are not explicitly detailed in the primary literature, significant dose-dependent growth inhibition has been observed.

Cell Line	Cancer Type	Key Observations
YCCEL1	EBV-Associated Gastric Carcinoma	Significant growth inhibition at 1 μM after 4 days.
SNU719	EBV-Associated Gastric Carcinoma	Significant growth inhibition at 1 μM from 2 to 4 days.
MKN28 (EBV-infected)	Gastric Carcinoma	More sensitive to MC180295 compared to uninfected MKN28 cells.
Multiple Lines (46 total)	Various (6 types)	Median IC50 of 171 nM.
AML with MLL translocation	Acute Myeloid Leukemia	Highest potency observed among the 46 cell lines tested.

Effects on Cell Cycle Progression

Treatment with 1 μ M MC180295 for 48 hours induced significant changes in the cell cycle distribution of EBVaGC cell lines, characterized by a decrease in the S phase and an increase in the sub-G1 fraction, indicative of apoptosis.

Cell Line	Treatment	% of Cells in S Phase (Change)	% of Cells in Sub- G1 Fraction (Change)
SNU719	1 μM MC180295 (48h)	15.6% to 5.4%	0.9% to 12.6%
YCCEL1	1 μM MC180295 (48h)	31.0% to 9.1%	1.5% to 21.0%
YCCEL1	1 μM MC180295 (72h)	Not Reported	Increased to 26.4%

Data sourced from Fujii et al., 2022.

Modulation of Gene Expression

Serial Analysis of Gene Expression (SAGE) revealed that **MC180295** significantly down-regulates genes involved in two critical pathways: "Role of BRCA1 in DNA Damage Response" and "Cell Cycle Control of Chromosomal Replication." The tables below summarize the fold change in the expression of key genes within these pathways after treatment with 1 μ M **MC180295**.

Table 2.3.1: Gene Expression Changes in the "Role of BRCA1 in DNA Damage Response" Pathway

Gene Symbol	Gene Name	YCCEL1 (Fold Change)	SNU719 (Fold Change)
E2F8	E2F transcription factor 8	-17.625	-59.15
FANCM	FA complementation group M	-13.337	-12.558
BRCA2	BRCA2 DNA repair associated	-10.78	-24.684
BLM	BLM RecQ-like helicase	-6.618	-10.5
RAD51	RAD51 recombinase	-6.016	-9.869
PLK1	Polo-like kinase 1	-5.603	-4.065
FANCA	FA complementation group A	-5.155	-5.353
E2F1	E2F transcription factor 1	-5.017	-6.087
MSH6	mutS homolog 6	-4.992	-3.919
BRIP1	BRCA1 interacting protein C-terminal helicase 1	-4.92	-5.305

Data sourced from Fujii et al., 2022.

Table 2.3.2: Gene Expression Changes in the "Cell Cycle Control of Chromosomal Replication" Pathway

Gene Symbol	Gene Name	YCCEL1 (Fold Change)	SNU719 (Fold Change)
TOP2A	DNA topoisomerase II alpha	-23.748	-72.009
CDC45	Cell division cycle 45	-20.479	-16.356
CDC6	Cell division cycle 6	-6.911	-3.132
MCM6	Minichromosome maintenance complex component 6	-6.511	-5.254
CDC7	Cell division cycle 7	-6.142	-2.967
PRIM1	DNA primase subunit	-5.285	-3.952
MCM4	Minichromosome maintenance complex component 4	-4.906	-6.035
POLA2	DNA polymerase alpha 2, accessory subunit	-4.752	-6.194
POLE	DNA polymerase epsilon, catalytic subunit	-4.632	-3.36

• To cite this document: BenchChem. [In Vitro Activity of MC180295 on Cancer Cell Lines: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#in-vitro-activity-of-mc180295-on-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com